An In-depth Technical Guide to the Physical Properties of Lithium Phenylacetylide
An In-depth Technical Guide to the Physical Properties of Lithium Phenylacetylide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the known physical properties of lithium phenylacetylide. It is intended to be a valuable resource for researchers in organic synthesis, materials science, and drug development who utilize or are considering the use of this highly reactive organolithium reagent. This document details the compound's physical characteristics, provides experimental protocols for its synthesis and analysis, and presents logical workflows for its application.
Core Physical Properties
Lithium phenylacetylide is a powerful nucleophile and a key intermediate in the synthesis of a wide array of organic compounds. A thorough understanding of its physical properties is crucial for its safe handling, storage, and effective use in chemical reactions.
General Characteristics
Lithium phenylacetylide is an organolithium compound with the chemical formula C₈H₅Li. In its solid state, it is typically a colorless to pale yellow crystalline powder[1][2]. Due to the highly polarized carbon-lithium bond, it is extremely reactive and sensitive to both air and moisture. Consequently, it must be handled under an inert atmosphere (e.g., argon or nitrogen).
Quantitative Physical Data
The following table summarizes the key quantitative physical properties of lithium phenylacetylide. It is important to note that as an air- and moisture-sensitive compound, some of these properties are determined for the compound in solution or under specific inert conditions.
| Property | Value | Source(s) |
| Molecular Formula | C₈H₅Li | [1][2][3] |
| Molecular Weight | 108.07 g/mol | [4] |
| Appearance | Colorless to pale yellow crystalline powder | [1][2] |
| Melting Point | 70-74 °C | [1][2] |
| Boiling Point | Decomposes at elevated temperatures | N/A (Expected behavior for organolithium salts) |
| Solubility | Soluble in non-polar organic solvents | [1][2] |
| - Diethyl ether | [1][2] | |
| - Tetrahydrofuran (B95107) (THF) | ||
| - Benzene | [1][2] | |
| - Carbon disulfide | [1][2] | |
| Density (of 1.0 M solution in THF) | 0.91 g/mL at 25 °C |
Spectroscopic and Structural Data
Spectroscopic analysis is essential for confirming the identity and purity of lithium phenylacetylide. Due to its reactivity, these analyses are typically performed on solutions under an inert atmosphere.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for characterizing organolithium compounds. For lithium phenylacetylide, ¹H, ¹³C, and ⁷Li NMR would be informative. While specific, high-resolution spectra are not widely published, the expected chemical shifts can be inferred from related compounds and general principles of organometallic NMR.
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¹H NMR: The aromatic protons on the phenyl group would appear in the aromatic region (typically δ 7-8 ppm), with their exact shifts and coupling patterns influenced by the electron-donating acetylide group.
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¹³C NMR: The carbon atoms of the phenyl ring would resonate in the aromatic region (δ 120-150 ppm). The acetylenic carbons are of particular interest, with the lithiated carbon expected to be significantly deshielded.
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⁷Li NMR: ⁷Li NMR is highly sensitive to the coordination environment of the lithium ion. The chemical shift would indicate the degree of aggregation (monomer, dimer, etc.) and solvation by the solvent.
Infrared (IR) Spectroscopy
IR spectroscopy is useful for identifying the presence of the carbon-carbon triple bond (C≡C). The C≡C stretching frequency in metal acetylides is typically found in the range of 2050-2150 cm⁻¹. The exact position of this band for lithium phenylacetylide would be sensitive to its aggregation state and solvent coordination.
Crystal Structure
Experimental Protocols
The following protocols provide detailed methodologies for the synthesis of lithium phenylacetylide and the determination of its key physical properties. All procedures must be carried out under a dry, inert atmosphere (e.g., argon or nitrogen) using standard Schlenk line or glovebox techniques.
Synthesis of Lithium Phenylacetylide
This protocol describes the in situ preparation of a lithium phenylacetylide solution in tetrahydrofuran (THF).
Materials:
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Phenylacetylene (B144264) (freshly distilled)
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n-Butyllithium (n-BuLi) in hexanes (concentration accurately determined)
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Anhydrous tetrahydrofuran (THF)
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Schlenk flask and other appropriate oven-dried glassware
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Magnetic stirrer and stir bar
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Syringes and needles
Procedure:
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Assemble a dry Schlenk flask equipped with a magnetic stir bar and a rubber septum under a positive pressure of inert gas.
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Add freshly distilled phenylacetylene to the flask via syringe.
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Add anhydrous THF to the flask to dissolve the phenylacetylene.
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Cool the solution to -78 °C using a dry ice/acetone bath.
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Slowly add one equivalent of n-BuLi solution dropwise via syringe to the stirred solution. The addition should be controlled to maintain the low temperature.
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After the addition is complete, allow the reaction mixture to stir at -78 °C for 30 minutes.
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The resulting solution of lithium phenylacetylide is then ready for use in subsequent reactions.
Determination of Melting Point
The melting point of air-sensitive compounds like lithium phenylacetylide must be determined in a sealed capillary under an inert atmosphere.
Materials:
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Solid lithium phenylacetylide
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Glass capillary tubes
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Melting point apparatus
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Glovebox or Schlenk line
Procedure:
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Inside a glovebox, finely powder a small amount of solid lithium phenylacetylide.
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Load the powdered sample into a glass capillary tube to a height of 2-3 mm.
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Seal the open end of the capillary tube using a flame. This must be done carefully to avoid decomposition of the sample.
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Place the sealed capillary tube into a standard melting point apparatus.
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Heat the sample at a rate of approximately 10-15 °C per minute for a rapid initial determination.
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For an accurate measurement, repeat the process with a fresh sample, heating at a slower rate (1-2 °C per minute) as the temperature approaches the approximate melting point.
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Record the temperature range from the first appearance of liquid to the complete melting of the solid.
Acquisition of NMR Spectra
Preparing an NMR sample of an air-sensitive compound requires the exclusion of air and moisture.
Materials:
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Lithium phenylacetylide solution
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Deuterated solvent (e.g., THF-d₈, C₆D₆), dried over a suitable drying agent
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NMR tube with a sealable cap (e.g., a J. Young tube)
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Glovebox or Schlenk line
Procedure:
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Inside a glovebox, transfer the desired amount of lithium phenylacetylide solution into a clean, dry vial.
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Add the appropriate volume of deuterated solvent to achieve the desired concentration.
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Carefully transfer the solution into the NMR tube.
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Seal the NMR tube.
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Remove the sealed NMR tube from the glovebox and acquire the NMR spectra as per the instrument's standard operating procedures for the desired nuclei (¹H, ¹³C, ⁷Li).
Acquisition of IR Spectrum
Obtaining an IR spectrum of an air-sensitive solution requires a sealed IR cell.
Materials:
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Lithium phenylacetylide solution
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Anhydrous solvent (e.g., THF)
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Sealed IR solution cell (e.g., with NaCl or KBr windows)
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FTIR spectrometer
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Glovebox or Schlenk line
Procedure:
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Inside a glovebox, assemble the sealed IR solution cell.
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Using a gas-tight syringe, inject the lithium phenylacetylide solution into the cell, ensuring no air bubbles are introduced.
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Seal the ports of the cell.
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Remove the sealed cell from the glovebox and place it in the sample compartment of the FTIR spectrometer.
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Acquire the IR spectrum, ensuring to first run a background spectrum of the pure solvent in the same cell.
Logical and Experimental Workflows
The following diagrams, generated using Graphviz, illustrate key logical and experimental workflows involving lithium phenylacetylide.
